![molecular formula C16H12ClN3O2 B2594893 2-chloro-N-(6-methoxypyridin-3-yl)quinoline-4-carboxamide CAS No. 871561-22-7](/img/structure/B2594893.png)
2-chloro-N-(6-methoxypyridin-3-yl)quinoline-4-carboxamide
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Description
“2-chloro-N-(6-methoxypyridin-3-yl)quinoline-4-carboxamide” is a compound that belongs to the quinoline-4-carboxamide series . This series was identified from a phenotypic screen of the Dundee protein kinase library 3D7 strain . The most active compound of the original hit series displayed good activity in vitro against a chloroquine sensitive strain (3D7) and good selectivity index (>100-fold) against a human cell line (MRC-5) .
Synthesis Analysis
The synthesis of this compound involves several steps. An efficient synthetic route was designed for rapid access to a variety of analogues . This involved the reaction of 5-fluoroisatin or 5-chloroisatin with malonic acid in refluxing acetic acid to provide an intermediate . A one-pot chlorination and amide formation was achieved by treating 2-hydroxyquinoline-4-carboxylic acid with thionyl chloride in the presence of DMF followed by reaction of the intermediate acid chloride with 2-pyrrolidin-1-ylethanamine in THF at room temperature . The intermediate underwent aromatic nucleophilic substitution with a range of amines under microwave irradiation in acetonitrile to afford the compounds .Molecular Structure Analysis
The molecular structure of “2-chloro-N-(6-methoxypyridin-3-yl)quinoline-4-carboxamide” is complex, with multiple functional groups and rings . It contains a quinoline ring, a pyridine ring, and a carboxamide group . The presence of these groups and the specific arrangement of atoms and bonds in the molecule contribute to its chemical properties and biological activity .Chemical Reactions Analysis
The chemical reactions involving “2-chloro-N-(6-methoxypyridin-3-yl)quinoline-4-carboxamide” are complex and involve multiple steps . The reactions include aromatic nucleophilic substitution, chlorination, and amide formation . These reactions are facilitated by various reagents and conditions, such as thionyl chloride, DMF, and microwave irradiation .Scientific Research Applications
Pharmacological Evolution
In pharmacological research, derivatives of quinoline compounds, like 2-chloro-N-(6-methoxypyridin-3-yl)quinoline-4-carboxamide , are synthesized and evaluated for their therapeutic potential. This includes studying their binding affinity to different proteins and their pharmacokinetics .
Organic Synthesis: Suzuki–Miyaura Coupling
The related boronic acid derivatives of this compound can be used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. These reactions are pivotal for creating carbon-carbon bonds in the synthesis of complex organic molecules .
Chemical Biology: Protein-Protein Interaction Studies
In chemical biology, the compound’s ability to interact with proteins can be utilized to study protein-protein interactions. This is crucial for understanding cellular processes and developing targeted therapies .
properties
IUPAC Name |
2-chloro-N-(6-methoxypyridin-3-yl)quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c1-22-15-7-6-10(9-18-15)19-16(21)12-8-14(17)20-13-5-3-2-4-11(12)13/h2-9H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCNLZWRJZKONC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(6-methoxypyridin-3-yl)quinoline-4-carboxamide |
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